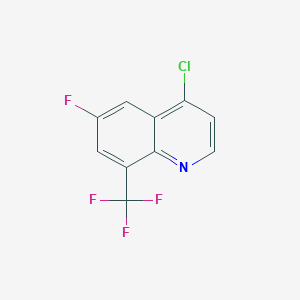
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 1065093-26-6 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular formula of this compound is C10H4ClF4N . The molecular weight is 249.59 .Physical and Chemical Properties Analysis
This compound has a low solubility in water . The molecular weight is 249.59 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Quinoline Derivatives : A study by Tolstikov et al. (2014) focused on the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through acid-catalyzed cyclocondensation, highlighting the versatility of fluoroquinoline compounds in chemical synthesis. The research demonstrated the ability to obtain stable ozonides from trifluoroacetyl derivatives, showcasing the compound's potential in organic chemistry applications Tolstikov et al., 2014.
Fluorination Effects on Quinolines : Research by Dawood and Fuchigami (1999) explored the electrochemical fluorination of quinolines, including those with trifluoromethyl groups. This study revealed that the presence of a trifluoromethyl group significantly enhances anodic alpha-fluorination, providing insights into the reactivity and functionalization of fluoroquinoline derivatives Dawood & Fuchigami, 1999.
Optical and Material Properties
Optical Properties of Quinoline Derivatives : Aribi et al. (2018) synthesized a series of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates and investigated their physico-chemical properties. The study highlighted the potential of these compounds in developing materials with unique optical properties, which could be useful in various applications ranging from organic chemistry to materials science Aribi et al., 2018.
Biological Activity and Applications
Quinoline Derivatives as Anion Receptors : Albrecht et al. (2007) demonstrated the potential of 2-amido-8-urea substituted quinoline derivatives as efficient receptors for binding halide or benzoate anions. The study showed that the selectivity and affinity for anions like fluoride could be tuned by modifying the substituents, suggesting applications in sensing and molecular recognition Albrecht et al., 2007.
Fluorinated Quinolines in Medicinal Chemistry : Despite the exclusion of drug-related information, it's worth noting that the structure-activity relationships of quinolines, including fluorinated derivatives, have been extensively studied for their antibacterial properties. Such research underlines the importance of fluorinated quinolines in developing new therapeutic agents Bryskier & Chantot, 2012.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the quinoline family, which is known for its wide range of biological activities
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in antibacterial, antineoplastic, and antiviral activities .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
The fluorine atom in azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Eigenschaften
IUPAC Name |
4-chloro-6-fluoro-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYKCNVQKBBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)

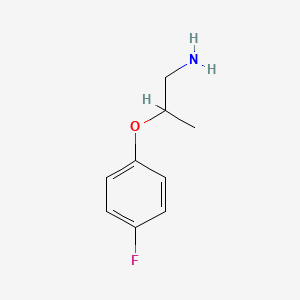
![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)
![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)
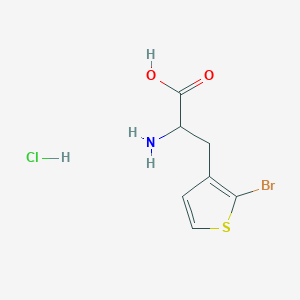
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)
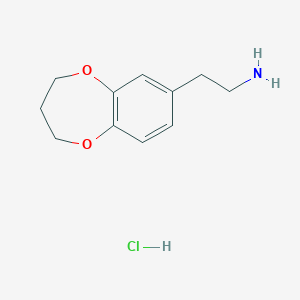
![N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943719.png)
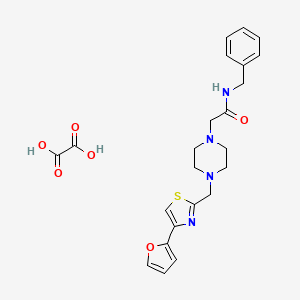
![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)
![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)
